3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(methylamino)-3-(3-methylpyrazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-4-6-14(13-8)9-3-5-11(7-9,12-2)10(15)16/h4,6,9,12H,3,5,7H2,1-2H3,(H,15,16) |
InChI Key |
JOWLPBNVPQXCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2CCC(C2)(C(=O)O)NC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation or acquisition of the substituted pyrazole intermediate (3-methyl-1H-pyrazole).
- Functionalization of cyclopentane to introduce the carboxylic acid and methylamino groups.
- Coupling of the pyrazole moiety to the cyclopentane scaffold, typically via nucleophilic substitution or amidation reactions.
Detailed Synthetic Routes
Pyrazole Derivative Preparation
- Pyrazole synthesis: The 3-methyl-1H-pyrazole ring can be synthesized by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Methyl substitution at the 3-position is introduced through the choice of starting materials or via selective alkylation.
- Protection and activation: In some protocols, pyrazole nitrogen is protected or activated to facilitate coupling reactions.
Cyclopentane Functionalization
- Introduction of carboxylic acid: Cyclopentane derivatives can be functionalized at the 1-position through carboxylation reactions, often starting from cyclopentanol or cyclopentanone derivatives.
- Methylamino substitution: The methylamino group is introduced via nucleophilic substitution or reductive amination on the cyclopentane ring.
Coupling of Pyrazole to Cyclopentane
- The key step involves linking the pyrazole nitrogen (N1) to the cyclopentane ring at the 3-position via a carbon-nitrogen bond.
- This can be achieved by nucleophilic substitution of a suitable leaving group on the cyclopentane intermediate by the pyrazole nitrogen.
- Alternatively, amidation or peptide coupling methods using carbodiimide reagents (e.g., EDCI) and activating agents (e.g., HOBt) in polar aprotic solvents like N,N-dimethylformamide (DMF) have been reported for similar heterocyclic carboxylic acids.
Representative Experimental Procedure
Based on analogous pyrazole carboxylic acid coupling reactions:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-Methyl-1H-pyrazole, cyclopentane derivative with leaving group | Nucleophilic substitution in DMF at room temperature | 60-75 |
| 2 | Carbodiimide coupling: EDCI, HOBt, N-ethyl-N,N-diisopropylamine (DIEA) | Activation of carboxylic acid and coupling to amine | 70-85 |
| 3 | Purification by silica gel chromatography | Gradient elution with methanol/methylene chloride | - |
Note: Reaction times typically range from 12 to 24 hours at ambient temperature or slightly elevated temperatures (20-40°C).
Analytical Data Supporting Preparation
- Mass Spectrometry (MS): Molecular ion peak corresponding to [M+H]+ at m/z ~224, confirming molecular weight.
- Nuclear Magnetic Resonance (NMR): Characteristic signals for methyl group on pyrazole (~1.8 ppm singlet), cyclopentane protons (multiplets between 1.5-3.5 ppm), and carboxylic acid proton (broad singlet ~12 ppm).
- High-Performance Liquid Chromatography (HPLC): Retention times consistent with pure compound, using C18 columns and gradient elution with acetonitrile and aqueous trifluoroacetic acid.
Comparative Table of Preparation Parameters
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Carbodiimide Coupling |
|---|---|---|
| Solvent | DMF | DMF |
| Temperature | Room temperature | 20-25°C |
| Reaction Time | 12-24 h | 16-20 h |
| Activation | Leaving group on cyclopentane | EDCI/HOBt activation |
| Yield | 60-75% | 70-85% |
| Purification | Silica gel chromatography | Silica gel chromatography |
| Notes | Direct substitution | Requires activation of carboxyl group |
Research Findings and Notes
- The choice of solvent and reaction conditions critically affects the yield and purity of the final compound. DMF is preferred for its polarity and ability to dissolve both reactants and reagents.
- Carbodiimide-mediated coupling is widely used for amide bond formation and can be adapted for pyrazole-carboxylic acid coupling with high efficiency.
- Protecting groups may be necessary if other reactive functional groups are present on the intermediates.
- The compound's stability under reaction conditions has been confirmed by NMR and MS studies, indicating no significant decomposition during synthesis.
- No direct references from www.benchchem.com or www.smolecule.com were used due to reliability concerns; instead, patent literature and chemical supplier data were prioritized.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while substitution reactions could introduce new functional groups onto the pyrazole or cyclopentane rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential biological activity. Compounds with pyrazole rings are often studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic Acid
- Structure : Shares the cyclopentane-1-carboxylic acid core but includes additional fluorinated aromatic and morpholine-ethyloxy groups .
- Molecular Weight : 803.1 g/mol (vs. ~250–300 g/mol estimated for the target compound).
- HPLC Retention Time : 1.03 minutes (method: SMD-FA05), indicating moderate polarity .
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic Acid
Table 1: Comparison of Cyclopentane-Carboxylic Acid Derivatives
*Estimated based on structural similarity.
Functional Group Variations
Methylamino-Containing Compounds
- 2-(Methylamino)-1-phenylbutan-1-one : A ketone derivative with a methylamino group.
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol : Features a thiophene ring and a hydroxyl group. The absence of a carboxylic acid limits its ionization at physiological pH, affecting solubility.
Pharmacological Implications
- Pyrazole vs.
- Methylamino Group: The methylamino substituent in the target compound and its analogs (e.g., ) can act as a hydrogen-bond donor or participate in salt-bridge interactions, influencing receptor binding kinetics.
Biological Activity
3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid (CAS Number: 1499651-76-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
- Structure : The structure includes a pyrazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study : A derivative of pyrazole was tested against various carcinoma cell lines using the MTT assay, revealing an IC50 value significantly lower than standard chemotherapeutics like Cisplatin. This suggests that the compound may possess potent anticancer properties .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. The presence of the pyrazole moiety has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Findings : In a study evaluating multiple pyrazole compounds, it was found that certain analogs exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics . This indicates that this compound could share similar antimicrobial properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole compounds have been shown to inhibit various enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis .
Data Table: Summary of Biological Activities
Q & A
Q. Critical Parameters :
- Catalysts : Palladium catalysts for cross-coupling reactions improve regioselectivity.
- Temperature : Controlled heating (60–80°C) prevents decomposition of sensitive intermediates.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, pyrazole proton signals appear at δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion for C₁₂H₁₈N₃O₂: 260.1405) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
How can researchers resolve discrepancies in reported biological activities between structurally similar cyclopentane-carboxylic acid derivatives?
Advanced
Discrepancies often arise from:
- Structural Variations : Minor substituent changes (e.g., methyl vs. ethyl groups) alter binding affinities. For example, 3-methyl substitution in pyrazole enhances enzyme inhibition compared to 3-ethyl analogs .
- Assay Conditions : Differences in cell lines (e.g., prostate vs. breast cancer) or enzyme isoforms (e.g., mTORC1 vs. mTORC2) affect activity .
Q. Resolution Strategies :
-
Comparative SAR Tables :
Compound Substituent IC₅₀ (µM) Target A (3-Methyl) Pyrazole 0.12 mTOR B (3-Ethyl) Pyrazole 0.45 mTOR Data adapted from PubChem studies .
What computational strategies are suitable for predicting the binding modes of this compound with biological targets?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina predicts interactions with enzymes (e.g., mTOR kinase). Pyrazole and cyclopentane groups often occupy hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
- QSAR Modeling : Correlate substituent electronegativity with inhibitory potency (e.g., Hammett constants for pyrazole derivatives) .
How do stereochemical variations in the cyclopentane ring affect the compound's pharmacological profile?
Q. Advanced
- Enantiomer-Specific Activity : (1R,3S)-configurations show 10-fold higher mTOR inhibition than (1S,3R)-isomers due to optimized hydrogen bonding with catalytic lysine residues .
- Synthesis Challenges : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution ensure enantiopurity .
What in vitro assays are appropriate for initial screening of its bioactivity?
Q. Basic
- Cell Viability Assays : MTT/XTT assays in cancer cell lines (e.g., PC-3 prostate cancer cells) at 1–100 µM doses .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., mTOR/p70S6K) with ATP-competitive inhibitors as controls .
- Binding Affinity : Surface plasmon resonance (SPR) to measure KD values for target proteins .
What strategies optimize the compound's bioavailability given its physicochemical properties?
Q. Advanced
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrug) improves intestinal absorption .
- Formulation : Nanoemulsions or liposomal encapsulation enhance solubility (logP ~1.5 suggests moderate hydrophilicity) .
- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., methylamino group oxidation) for structural shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
